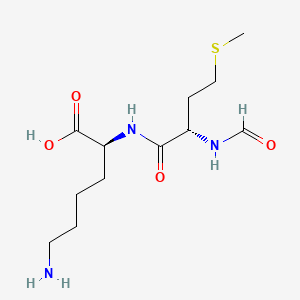

For-Met-Lys-OH

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4S/c1-20-7-5-9(14-8-16)11(17)15-10(12(18)19)4-2-3-6-13/h8-10H,2-7,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDPHDXNAAAIHP-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For-Met-Lys-OH: A Technical Guide to Structure, Properties, and Application

This guide provides an in-depth technical overview of the N-formylated tripeptide, For-Met-Lys-OH (N-Formyl-L-Methionyl-L-Lysine). Designed for researchers, scientists, and professionals in drug development, this document delves into the peptide's core physicochemical properties, its biological significance as a chemoattractant, and detailed protocols for its synthesis and application in key cellular assays. We will explore the causality behind experimental choices, ensuring a robust and reproducible understanding of this important research molecule.

Introduction: The Significance of N-Formylated Peptides

N-formylated peptides are potent signaling molecules that play a crucial role in the innate immune response. Prokaryotic organisms, such as bacteria, initiate protein synthesis with N-formylmethionine. Consequently, the presence of N-formylated peptides in a biological system is a strong indicator of bacterial invasion or tissue damage, as mitochondria also release such peptides upon injury.[1] These molecules act as powerful chemoattractants, guiding phagocytic leukocytes, like neutrophils, to sites of infection or inflammation.[1]

For-Met-Lys-OH belongs to this class of chemoattractant peptides. While much of the foundational research in this area has been conducted with the closely related and highly potent peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), the principles of action and experimental methodologies are largely transferable to For-Met-Lys-OH.[1][2][3] This guide will provide specific details for For-Met-Lys-OH where available and will draw upon the extensive knowledge base of fMLP for procedural guidance, clearly indicating where such analogies are made.

Physicochemical Properties of For-Met-Lys-OH

A thorough understanding of the physicochemical properties of For-Met-Lys-OH is essential for its effective use in experimental settings, from proper storage and solubilization to predicting its behavior in biological systems.

Structure and Composition

For-Met-Lys-OH is a tripeptide with the sequence N-Formyl-Methionine-Lysine. The N-terminus is blocked by a formyl group, a key structural feature for its biological activity. The C-terminus is a free carboxylic acid.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of For-Met-Lys-OH and its constituent amino acids.

| Property | Value | Source/Method |

| Molecular Formula | C12H22N4O5S | Calculated |

| Molecular Weight | 334.40 g/mol | Calculated |

| Amino Acid Composition | N-Formyl-L-Methionine, L-Lysine | - |

| Solubility | As a peptide containing a basic (Lysine) and a sulfur-containing (Methionine) amino acid, solubility in aqueous buffers is expected to be pH-dependent. For basic peptides, dissolving in a slightly acidic solution (e.g., 0.1% acetic acid) can improve solubility.[4] Due to the presence of methionine, which is susceptible to oxidation, the use of oxygen-free buffers is recommended for long-term storage.[4] | |

| pI (Isoelectric Point) | Estimated to be basic due to the presence of Lysine. | Theoretical Calculation |

Mechanism of Action: The Formyl Peptide Receptor (FPR) Signaling Pathway

For-Met-Lys-OH, like other N-formylated peptides, exerts its biological effects by binding to and activating a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[6] fMLP, and by extension For-Met-Lys-OH, is a potent agonist primarily for FPR1.[5][7][8]

Upon ligand binding, FPR1 undergoes a conformational change that triggers the activation of intracellular signaling cascades. This ultimately leads to a range of cellular responses crucial for the inflammatory process, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9][10]

Caption: FPR1 Signaling Pathway initiated by For-Met-Lys-OH.

Synthesis and Purification of For-Met-Lys-OH

The synthesis of For-Met-Lys-OH is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology. This is followed by purification using high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups on the amino acid side chains and the temporary protection of the alpha-amino group are crucial for ensuring the correct peptide sequence.

Protocol for SPPS of For-Met-Lys-OH (Fmoc Chemistry):

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling (Lysine):

-

Deprotect the Fmoc group from the resin using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the carboxyl group of Fmoc-Lys(Boc)-OH using a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Methionine):

-

Repeat the deprotection and washing steps to remove the Fmoc group from the newly added lysine.

-

Activate and couple Fmoc-Met-OH as described for lysine.

-

Wash the resin with DMF.

-

-

N-Terminal Formylation:

-

Deprotect the Fmoc group from the N-terminal methionine.

-

Wash the resin thoroughly.

-

Prepare a formylating reagent by mixing formic acid and DCC in diethyl ether at 0°C.[11]

-

Add the filtered and concentrated formylating solution to the peptidyl-resin with DIPEA in DMF and react overnight at 4°C.[11]

-

Wash the resin with DMF and then with a solvent suitable for drying, such as dichloromethane (DCM).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) to cleave the peptide from the resin and remove the side-chain protecting groups.[12]

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Dissolve the crude peptide in a suitable solvent for purification (e.g., a mixture of water and acetonitrile).

-

Caption: Solid-Phase Peptide Synthesis Workflow for For-Met-Lys-OH.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[13][14] The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Protocol for RP-HPLC Purification:

-

Sample Preparation: Dissolve the crude peptide in the initial mobile phase conditions. Filter the sample to remove any particulates.

-

Column and Mobile Phases:

-

Use a preparative C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution:

-

Equilibrate the column with a low percentage of Mobile Phase B.

-

Inject the sample.

-

Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5% to 65% B over 30-60 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Experimental Protocols for Biological Assays

The following are detailed protocols for key experiments to characterize the biological activity of For-Met-Lys-OH. These protocols are based on established methods using the analogous peptide fMLP.

Neutrophil Chemotaxis Assay (Transwell Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., with Polymorphprep™). Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI with 1% BSA).

-

Assay Setup:

-

Use a transwell plate with a polycarbonate membrane (e.g., 3.0 µm pore size).

-

Add the chemoattractant solution (For-Met-Lys-OH or fMLP at various concentrations, e.g., 10⁻¹⁰ to 10⁻⁶ M) to the lower chamber of the transwell.[15]

-

Add the neutrophil suspension to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification of Migration:

-

Remove the insert and carefully wipe the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane (e.g., with a Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified by flow cytometry or a cell viability assay.

-

Caption: Neutrophil Chemotaxis Assay Workflow.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.

Protocol:

-

Cell Preparation and Dye Loading:

-

Assay Measurement:

-

Resuspend the dye-loaded cells in a calcium-containing buffer.

-

Use a fluorometric plate reader or a flow cytometer to measure the baseline fluorescence.

-

Inject the chemoattractant (For-Met-Lys-OH or fMLP) into the cell suspension.

-

Immediately begin recording the change in fluorescence over time. A rapid increase in fluorescence indicates a rise in [Ca²⁺]i.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity or the area under the curve.

-

Dose-response curves can be generated by testing a range of chemoattractant concentrations to determine the EC₅₀ value. The EC₅₀ for fMLP-induced calcium flux in mouse neutrophils lacking FPR1 (and thus responding via FPR2) is approximately 6 µM.[17]

-

Caption: Calcium Mobilization Assay Workflow.

Conclusion

For-Met-Lys-OH is a valuable tool for researchers studying the innate immune system, inflammation, and leukocyte biology. Its ability to act as a chemoattractant through the activation of formyl peptide receptors makes it a key molecule for investigating these fundamental processes. This guide has provided a comprehensive overview of its structure, properties, and mechanism of action, along with detailed, field-proven protocols for its synthesis and application in essential cellular assays. By understanding the principles and methodologies outlined herein, researchers can confidently and effectively utilize For-Met-Lys-OH to advance their scientific inquiries.

References

-

PubChem. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine. [Link]

-

Ingenta Connect. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. [Link]

-

Wikipedia. N-Formylmethionine-leucyl-phenylalanine. [Link]

-

PubMed. For-Met-Lys-Phe-For-Met-Lys-Phe-: a new cyclic analogue of the chemotactic formylpeptides. [Link]

-

National Center for Biotechnology Information. Solid Phase Formylation of N-Terminus Peptides. [Link]

-

National Center for Biotechnology Information. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. [Link]

-

National Center for Biotechnology Information. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. [Link]

-

Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

-

Frontiers. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. [Link]

-

PubMed. N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. [Link]

-

CSBio. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

National Center for Biotechnology Information. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. [Link]

-

National Center for Biotechnology Information. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. [Link]

-

National Center for Biotechnology Information. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. [Link]

-

Charles River. Neutrophil Chemotaxis Assay. [Link]

-

ResearchGate. Analysis of Neutrophil Chemotaxis. [Link]

-

University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]

-

JoVE. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]

-

Genemed Synthesis Inc. Peptide Solubility Guidelines. [Link]

-

National Center for Biotechnology Information. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. [Link]

-

ResearchGate. Chemotaxis test of neutrophils to fMLP gradients of different doses and... [Link]

-

National Center for Biotechnology Information. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. [Link]

-

PubMed. The chemoattractant Trp-Lys-Tyr-Met-Val-D-Met activates eosinophils through the formyl peptide receptor and one of its homologues, formyl peptide receptor-like 1. [Link]

-

Waters. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

PubChem. Lys-Phe-Met. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. FPR1. [Link]

-

Frontiers. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. [Link]

-

National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]

-

Digital CSIC. Solid-phase peptide synthesis. [Link]

-

ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

-

PubChem. Lys-Met-Gly. [Link]

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

-

Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

-

National Center for Biotechnology Information. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. [Link]

Sources

- 1. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-Lys-OH Novabiochem 105047-45-8 [sigmaaldrich.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 6. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bu.edu [bu.edu]

- 11. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. lcms.cz [lcms.cz]

- 14. hplc.eu [hplc.eu]

- 15. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of N-formyl-methionyl-lysine

This guide provides a comprehensive technical overview of the biological activity of the N-formyl dipeptide, N-formyl-methionyl-lysine (fMet-Lys). It is intended for researchers, scientists, and drug development professionals engaged in the study of innate immunity, inflammation, and G protein-coupled receptor (GPCR) signaling. This document delves into the core principles of N-formyl peptide biology, the specific characteristics of fMet-Lys, and detailed methodologies for its experimental investigation.

Introduction: The Sentinel Role of N-Formyl Peptides in Innate Immunity

N-formyl peptides are crucial signaling molecules that alert the innate immune system to the presence of bacterial invasion or tissue damage.[1] Protein synthesis in prokaryotes and in eukaryotic organelles of endosymbiotic origin, such as mitochondria, is initiated with N-formylmethionine (fMet).[2][3] Consequently, the release of peptides bearing an N-terminal fMet serves as a potent danger signal, recognized by specialized receptors on phagocytic leukocytes.[4][5] These N-formyl peptide receptors (FPRs) are a class of GPCRs that play a pivotal role in orchestrating the initial inflammatory response.[5]

The most extensively studied N-formyl peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP), a powerful chemoattractant for neutrophils and other phagocytes.[5][6] This guide, however, focuses on the less-characterized dipeptide, N-formyl-methionyl-lysine (fMet-Lys), to provide a framework for understanding its biological significance and to equip researchers with the tools to investigate its activity.

Biochemical Properties and Synthesis of N-formyl-methionyl-lysine

2.1 Structure and Chemical Characteristics

N-formyl-methionyl-lysine is a dipeptide with the chemical structure shown below. Key features include:

-

N-formyl Group: The formyl group (CHO) attached to the N-terminal methionine is the critical determinant for recognition by FPRs.

-

Methionine Residue: The initial methionine residue is a common feature of these peptides.

-

Lysine Residue: The C-terminal lysine residue, with its positively charged ε-amino group, is expected to influence receptor binding and peptide solubility.

2.2 Synthesis

The synthesis of N-formyl-methionyl-lysine can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A crucial step is the N-terminal formylation of the methionine residue. This is often accomplished by reacting the free N-terminus of the synthesized Met-Lys dipeptide with a formylating agent, such as N-formyl-methionine pentafluorophenyl ester.[7] Careful protection and deprotection strategies for the lysine side chain are necessary to ensure specific N-terminal formylation.

Interaction with Formyl Peptide Receptors (FPRs)

In humans, there are three main types of FPRs: FPR1, FPR2 (also known as ALX/FPR2), and FPR3.[8] These receptors exhibit different ligand specificities and can trigger distinct downstream signaling pathways.

3.1 Expected Receptor Specificity and Affinity

While direct binding data for N-formyl-methionyl-lysine is not extensively available in the literature, we can infer its likely receptor interactions based on studies of similar lysine-containing N-formyl peptides. The tetrapeptide N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a potent and selective agonist for FPR1, with an EC50 of 3.5 nM.[9][10] In contrast, its affinity for FPR2 is significantly lower, with an EC50 in the micromolar range.[9][10]

Based on this, it is highly probable that N-formyl-methionyl-lysine is also a selective agonist for FPR1 . The presence of the positively charged lysine residue may influence the binding kinetics and affinity compared to the hydrophobic phenylalanine in fMLP. The binding pocket of FPR1 is known to accommodate short peptides, and the interaction is primarily driven by the N-formylmethionine moiety.[8]

3.2 Downstream Signaling Pathways

Upon agonist binding, FPR1, a Gi-coupled receptor, initiates a cascade of intracellular signaling events.[11] This canonical pathway is crucial for the chemoattractant and pro-inflammatory functions of N-formyl peptides.

Caption: FPR1 Signaling Cascade Induced by N-formyl-methionyl-lysine.

Experimental Characterization of N-formyl-methionyl-lysine Activity

To fully elucidate the biological activity of N-formyl-methionyl-lysine, a series of in vitro assays are essential. The following section provides detailed, field-proven protocols for the characterization of this and other novel chemoattractants.

4.1 Neutrophil Isolation

A prerequisite for most functional assays is the isolation of a pure and viable population of human neutrophils from peripheral blood.

-

Protocol:

-

Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).

-

Perform dextran sedimentation to separate erythrocytes from leukocytes.

-

Layer the leukocyte-rich plasma onto a Ficoll-Paque gradient and centrifuge to separate mononuclear cells from granulocytes.

-

Collect the granulocyte pellet and lyse contaminating erythrocytes using a hypotonic solution.

-

Wash the purified neutrophils with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend at the desired concentration.

-

Assess cell viability using a method such as trypan blue exclusion.

-

4.2 Chemotaxis Assay

This assay quantitatively measures the directed migration of neutrophils towards a chemoattractant gradient.[12]

-

Protocol:

-

Utilize a multiwell chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).[13]

-

Add varying concentrations of N-formyl-methionyl-lysine or a control chemoattractant (e.g., fMLP) to the lower wells of the chamber.

-

Add a suspension of isolated human neutrophils to the upper wells.

-

Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.

-

After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.

-

Quantify the number of migrated cells per high-power field using a microscope.

-

Plot the number of migrated cells against the chemoattractant concentration to determine the optimal chemotactic concentration and the EC50 value.

-

Caption: Workflow for a Neutrophil Chemotaxis Assay.

4.3 Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon FPR1 activation.[3]

-

Protocol:

-

Load isolated neutrophils with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in a calcium-containing buffer.

-

Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.

-

Inject a solution of N-formyl-methionyl-lysine or a control agonist into the cell suspension.

-

Record the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths to accurately determine the intracellular calcium concentration.

-

Analyze the data to determine the peak calcium response and the dose-dependent effect of the peptide.

-

4.4 Superoxide Production Assay

This assay quantifies the production of reactive oxygen species (ROS), a key antimicrobial function of activated neutrophils.[14]

-

Protocol:

-

Prepare a reaction mixture containing isolated neutrophils and a detection reagent for superoxide, such as cytochrome c or luminol.

-

Add varying concentrations of N-formyl-methionyl-lysine or a positive control (e.g., phorbol myristate acetate - PMA).

-

Incubate the mixture at 37°C.

-

Measure the change in absorbance (for cytochrome c reduction) or luminescence (for luminol-dependent chemiluminescence) over time using a spectrophotometer or a luminometer.

-

Calculate the rate of superoxide production and determine the dose-response relationship for N-formyl-methionyl-lysine.

-

Data Presentation and Interpretation

To facilitate the comparison of the biological activity of N-formyl-methionyl-lysine with other N-formyl peptides, it is recommended to present quantitative data in a clear and structured format.

Table 1: Comparative Biological Activity of N-formyl Peptides

| Peptide | Receptor Selectivity | Chemotaxis EC50 (nM) | Calcium Mobilization EC50 (nM) | Superoxide Production EC50 (nM) |

| fMLP | FPR1 > FPR2 | ~1-10 | ~1-10 | ~10-100 |

| fMLFK | FPR1 >> FPR2 | 3.5[9][10] | Not Reported | Not Reported |

| fMet-Lys | Expected: FPR1 >> FPR2 | To be determined | To be determined | To be determined |

Conclusion and Future Directions

N-formyl-methionyl-lysine is a biologically active dipeptide with the potential to act as a selective agonist for FPR1. Its activity is expected to be comparable to other short N-formyl peptides, inducing key neutrophil functions such as chemotaxis, calcium mobilization, and superoxide production. The presence of a C-terminal lysine residue may confer unique properties regarding its solubility and receptor interaction kinetics.

The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of N-formyl-methionyl-lysine and other novel chemoattractants. Future research should focus on determining the precise binding affinities and functional potencies of this dipeptide for all three human FPRs. Furthermore, in vivo studies are warranted to elucidate its role in inflammatory and infectious disease models. A deeper understanding of the structure-activity relationships of diverse N-formyl peptides will be invaluable for the development of novel therapeutics targeting the FPR signaling axis for the modulation of inflammatory responses.

References

- Latchumanan, K., et al. (2022). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology, 12, 786955.

- Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16, 1568629.

- Migeotte, I., et al. (2006). Formyl peptide receptors: A promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519.

- Cavicchioni, G., et al. (2005). Biological activity of for-Met-Leu-Phe-OMe analogs: relevant substitutions specifically trigger killing mechanisms in human neutrophils. European Journal of Pharmacology, 512(1), 1-8.

- He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455.

- Alves-Filho, J. C., et al. (2010). The role of neutrophils in severe sepsis. Shock, 34(Suppl 1), 25-31.

- Umemoto, E., et al. (2007). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Journal of Immunology, 178(10), 6458-6467.

- Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161.

- Wlaschiha, S., et al. (2013). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics.

- Zigmond, S. H., & Hirsch, J. G. (1973). Leukocyte locomotion and chemotaxis. New methods for evaluation, and demonstration of a cell-derived chemotactic factor. The Journal of Experimental Medicine, 137(2), 387-410.

- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of Biological Chemistry, 260(6), 3440-3450.

- Babior, B. M., Kipnes, R. S., & Curnutte, J. T. (1973). Biological defense mechanisms. The production by leukocytes of superoxide, a potential bactericidal agent.

- Adams, J. M., & Capecchi, M. R. (1966). N-formylmethionyl-sRNA as the initiator of protein synthesis.

- Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.

- Dorward, D. A., et al. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation.

- Rao, N. V., et al. (2022). Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19. Virulence, 13(1), 896-908.

- He, H. Q., & Ye, R. D. (2017). New development in studies of formyl-peptide receptors: critical roles in host defense. Journal of Leukocyte Biology, 101(5), 1173-1184.

- Jiang, J., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage.

- Le, Y., et al. (2002). Formyl-peptide receptors revisited. Trends in Immunology, 23(11), 541-548.

- Bradley, P. P., et al. (1982). Measurement of cutaneous inflammation: estimation of neutrophil content with an enzyme marker.

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 9, 2026, from [Link]

- Latimer, K. S., Crane, L. S., & Prasse, K. W. (1981). Quantitative evaluation of neutrophilic chemotaxis in beagles. American Journal of Veterinary Research, 42(7), 1254-1256.

-

Syedbasha, M., et al. (2022, August 23). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview [Video]. YouTube. [Link]

-

National Cancer Institute. (2022, December 29). In Vitro Anticancer Properties of Novel Bis-Triazoles. MDPI. [Link]

- Larmonier, C. B., et al. (2016). Spatiotemporal dynamics of calcium signals during neutrophil cluster formation.

- Binet, F., & Huppé, G. (2014). A Real-Time Assay for Neutrophil Chemotaxis. BioTechniques, 57(2), 89-94.

- Dahlgren, C., Karlsson, A., & Bylund, J. (2007). Measurement of respiratory burst in neutrophils. Methods in Molecular Biology, 412, 287-300.

-

ResearchGate. (2014, November 10). What is the best chemoattractant for migration and invasion of in vitro assays?[Link]

- Proost, P., et al. (2011). The role of chemoattractant receptors in shaping the tumor microenvironment. Cytokine & Growth Factor Reviews, 22(1), 1-14.

- El-Benna, J., et al. (2008). A rapid flow cytometry assay for the assessment of calcium mobilization in human neutrophils in a small volume of lysed whole-blood. Journal of Immunological Methods, 334(1-2), 1-8.

- Chen, Y., et al. (2020). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 25(21), 5039.

- Green, M. R., et al. (1980). The production of hydroxyl and superoxide radicals by stimulated human neutrophils--measurements by EPR spectroscopy. FEBS Letters, 110(2), 246-250.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

-

ResearchGate. (n.d.). Measurement of intracellular Ca2 mobilization in neutrophils using a calcium imaging system. Retrieved February 9, 2026, from [Link]

- Cooke, R. F., et al. (2023). Effect of Trace Mineral and Vitamin Injections on Performance, Immunity, Mineral Status, and Antioxidant Responses of Nellore Calves During the Pre-Weaning Phase. Animals, 13(1), 143.

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved February 9, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved February 9, 2026, from [Link]

Sources

- 1. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 6. Analysis of Nanoparticle Chemoattractant Properties Using Label-Free, Real-Time Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Development of a novel chemokine-mediated in vivo T cell recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-Formyl-Met-Leu-Phe-Lys | TargetMol [targetmol.com]

- 11. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid quantitation of neutrophil chemotaxis: use of a polyvinylpyrrolidone-free polycarbonate membrane in a multiwell assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-on-the-Chemotactic-Potency-of-N-Formylated-Peptides:-A-Comparative-Analysis-of-fMLP-and-its-Analogues

Abstract

N-formylated peptides are potent chemoattractants that play a critical role in the innate immune response by recruiting phagocytic cells to sites of bacterial infection or tissue damage. The archetypal ligand, N-formyl-methionyl-leucyl-phenylalanine (fMLP), has been extensively studied as a model chemoattractant. This technical guide provides an in-depth analysis of fMLP's chemotactic potency, its mechanism of action through Formyl Peptide Receptors (FPRs), and the principles of structure-activity relationships (SAR) that govern ligand-receptor interactions. While direct comparative data for the specific peptide For-Met-Lys-OH is not extensively available in peer-reviewed literature, this guide will use established SAR principles to theoretically evaluate how its structural differences from fMLP—specifically the substitution of the hydrophobic Leucyl-Phenylalanine moiety with a positively charged Lysine residue—would likely impact its chemotactic potency. Furthermore, this document provides a detailed, self-validating protocol for a Boyden chamber chemotaxis assay, enabling researchers to empirically determine and compare the potency of novel formylated peptides like For-Met-Lys-OH against the benchmark, fMLP. This guide is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and pharmacology.

Introduction: The Role of N-Formylated Peptides in Innate Immunity

The innate immune system relies on a sophisticated surveillance mechanism to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). N-formylated peptides are a classic example of such patterns. These peptides are characterized by an N-terminal methionine residue that is modified with a formyl group (-CHO).[1][2]

-

Bacterial Origin (PAMPs): Protein synthesis in bacteria is initiated with N-formylmethionine. Consequently, bacteria release N-formylated peptides during their growth and lysis, which serve as powerful signals to the host's immune system.[2][3]

-

Mitochondrial Origin (DAMPs): Due to their evolutionary origin from bacteria, mitochondria in eukaryotic cells also initiate protein synthesis with N-formylmethionine.[2][4] During events of severe cellular stress or necrosis, damaged mitochondria can release these peptides into the extracellular space, acting as DAMPs to signal tissue injury and initiate an inflammatory response.[1][2][4]

The most potent and well-characterized of these peptides is N-formyl-methionyl-leucyl-phenylalanine, commonly abbreviated as fMLP or fMLF.[4] fMLP acts as a powerful chemoattractant, guiding phagocytic leukocytes such as neutrophils and macrophages toward concentration gradients of the peptide.[5][6] This directed migration, known as chemotaxis, is a fundamental process for concentrating immune cells at sites of infection or injury.[2][6] Beyond chemotaxis, fMLP binding to its receptors triggers a suite of pro-inflammatory responses in these cells, including degranulation, the production of reactive oxygen species (ROS), and phagocytosis, all essential for host defense.[2][6][7]

The Formyl Peptide Receptor (FPR) Family: Gateways for Chemotactic Signaling

The biological effects of fMLP and other N-formylated peptides are mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[1][8][9] In humans, this family consists of three members:

-

FPR1: This is the high-affinity receptor for fMLP and is considered the classical fMLP receptor.[10] It is primarily responsible for mediating the potent chemotactic and activating effects of fMLP on neutrophils and monocytes.[6][11]

-

FPR2 (formerly FPRL1): This receptor displays more promiscuity in its ligand binding. While it binds fMLP with lower affinity than FPR1, it is the primary receptor for a diverse array of other ligands, including pro-resolving mediators like Lipoxin A4 and Annexin A1, as well as various pathogen- and host-derived peptides.[3][12] The binding affinity of FPR2 is often determined by the charge of the C-terminus of the peptide ligand.[12]

-

FPR3 (formerly FPRL2): This is the least characterized member of the family, and its precise physiological role is still under investigation.

Upon agonist binding, FPRs, particularly FPR1, couple to heterotrimeric G proteins of the Gi family.[13] This initiates a complex intracellular signaling cascade that is fundamental to the chemotactic response.

The fMLP-FPR1 Signaling Cascade

The binding of fMLP to FPR1 on a neutrophil triggers a rapid sequence of intracellular events designed to translate an external chemical gradient into directed cellular movement.

-

G Protein Activation: Ligand binding induces a conformational change in FPR1, leading to the dissociation of the Gαi and Gβγ subunits of the coupled G protein.[13]

-

Downstream Effectors: The dissociated G protein subunits activate key enzymes:

-

Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

-

IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ ions.[13][14] This transient increase in intracellular calcium is a critical signal for cell activation.

-

DAG and PKC Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets involved in cellular functions like the assembly of the NADPH oxidase complex for ROS production.[13]

-

-

Cytoskeletal Reorganization: The signaling cascade culminates in the activation of small GTPases like Rac and CDC42.[7] These molecules are master regulators of actin polymerization, leading to the formation of lamellipodia and filopodia at the cell's leading edge, driving the cell forward along the chemotactic gradient.

Structure-Activity Relationship (SAR) of FPR Agonists

The chemotactic potency of a formylated peptide is critically dependent on its amino acid sequence and structure. The interaction between fMLP and FPR1 is a well-studied model for understanding these relationships.[12]

-

N-Formyl Group: The N-terminal formyl group is essential for high-affinity binding to FPR1. It is believed to form a crucial hydrogen bond within the receptor's binding pocket.[12] Replacing this group, for instance with a t-Boc group, can convert an agonist into an antagonist.[1]

-

Position 1 (Methionine): The methionine residue is highly conserved. Its side chain occupies a hydrophobic pocket within the receptor.[12]

-

Positions 2 & 3 (Leucine & Phenylalanine): The residues at positions 2 and 3 are critical for potency. In fMLP, the hydrophobic side chains of Leucine and Phenylalanine engage in further hydrophobic interactions with the receptor, significantly contributing to the high-affinity binding.[12] Modifications at these positions drastically alter the peptide's activity.

Theoretical Potency of For-Met-Lys-OH vs. fMLP

While direct experimental data comparing the chemotactic potency of For-Met-Lys-OH (N-formyl-methionyl-lysine) with fMLP is scarce in the literature, we can infer its likely activity based on established SAR principles.

The key structural difference lies in the C-terminal residue:

-

fMLP: Ends with the highly hydrophobic Phenylalanine.

-

For-Met-Lys-OH: Ends with Lysine, which has a large, flexible side chain terminating in a primary amine. At physiological pH, this amine group is protonated, rendering the side chain positively charged.

Hypothesis on Potency:

The substitution of the hydrophobic Phenylalanine with the positively charged Lysine at the C-terminus would be expected to significantly decrease the chemotactic potency of For-Met-Lys-OH compared to fMLP, specifically at the FPR1 receptor.

Causality behind this Hypothesis:

-

Loss of Hydrophobic Interactions: The binding of fMLP to FPR1 is heavily reliant on hydrophobic interactions.[12] Replacing the bulky, nonpolar phenyl group of Phenylalanine with the charged side chain of Lysine would disrupt or eliminate these critical interactions in the C-terminal binding pocket of FPR1.

-

Introduction of Unfavorable Charge: The introduction of a positive charge may create electrostatic repulsion with residues in the FPR1 binding pocket, which is optimized for nonpolar side chains. This could lead to a lower binding affinity and, consequently, reduced agonist activity.

-

Receptor Specificity: While unfavorable for the N-terminal dependent FPR1, the charged C-terminus of For-Met-Lys-OH might allow for some interaction with FPR2, as FPR2's binding affinity is more influenced by the charge at the C-terminus of its ligands.[12] However, even at FPR2, its potency is unlikely to match that of fMLP at FPR1. Studies with mouse neutrophils have shown that fMLP interacts with Fpr2, but with a much higher EC50 (lower potency) compared to its interaction with Fpr1.[15]

The table below summarizes the structural differences and the hypothesized impact on chemotactic potency.

| Feature | N-formyl-Met-Leu-Phe (fMLP) | For-Met-Lys-OH | Hypothesized Impact on Potency |

| Structure | CHO-Met-Leu-Phe-OH | CHO-Met-Lys-OH | --- |

| C-Terminal Residue | Phenylalanine | Lysine | Critical difference |

| C-Terminal Properties | Hydrophobic, Aromatic | Hydrophilic, Positively Charged | Substitution leads to loss of key hydrophobic interactions required for high-affinity FPR1 binding. |

| Predicted FPR1 Affinity | High (nM range) | Low (µM range or lower) | The positive charge and lack of hydrophobicity are predicted to severely reduce binding affinity. |

| Predicted Chemotactic Potency | Very High | Very Low to Negligible | Potency is directly related to receptor affinity and activation. |

Experimental Protocol: Quantifying Chemotactic Potency

To empirically validate the hypothesized difference in potency, a chemotaxis assay is required. The Boyden chamber assay is a classic and robust method for quantifying the chemotactic response of cells like neutrophils.[16][17]

Principle of the Boyden Chamber Assay

The assay utilizes a "transwell" insert, which is a small cup with a microporous membrane at the bottom. This insert is placed into a larger well of a multi-well plate.[16][17]

-

A chemoattractant (e.g., fMLP or For-Met-Lys-OH) is placed in the lower well.

-

Immune cells (e.g., isolated human neutrophils) are placed in the upper chamber (the insert).

-

The cells detect the chemical gradient across the porous membrane and migrate through the pores towards the chemoattractant in the lower well.[18]

-

After a set incubation time, the non-migrated cells on the top of the membrane are removed. The cells that have successfully migrated to the underside of the membrane are fixed, stained, and counted. The number of migrated cells is directly proportional to the chemotactic potency of the substance at that concentration.

Detailed Step-by-Step Methodology

This protocol is designed to be self-validating by including a positive control (fMLP) and a negative control (buffer alone) to ensure the assay is performing correctly.

Materials:

-

Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size polycarbonate membrane transwell inserts)

-

Isolated human neutrophils (viability >98%)

-

RPMI-1640 medium with 0.1% Bovine Serum Albumin (BSA)

-

fMLP stock solution (1 mM in DMSO)

-

For-Met-Lys-OH stock solution (1 mM in sterile water or PBS)

-

Methanol (for fixing)

-

Giemsa or Hematoxylin stain

-

Microscope with 10x and 40x objectives

Procedure:

-

Preparation of Chemoattractants:

-

Perform serial dilutions of fMLP and For-Met-Lys-OH in RPMI/0.1% BSA to achieve a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁶ M).

-

Prepare a "no chemoattractant" negative control using only RPMI/0.1% BSA.

-

-

Assay Setup:

-

Add 600 µL of each chemoattractant dilution (or negative control) to the lower wells of the 24-well plate in triplicate.

-

Carefully place the transwell inserts into each well, avoiding air bubbles.

-

-

Cell Preparation:

-

Resuspend freshly isolated human neutrophils in RPMI/0.1% BSA to a final concentration of 2 x 10⁶ cells/mL.[16]

-

-

Cell Seeding:

-

Add 100 µL of the cell suspension (2 x 10⁵ cells) to the top chamber of each transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 60-90 minutes.

-

-

Termination of Migration:

-

Carefully remove the transwell inserts from the wells.

-

Remove the media from the top chamber. Using a cotton swab, gently wipe the inside of the insert to remove all non-migrated cells. Be careful not to puncture the membrane.

-

-

Fixing and Staining:

-

Fix the membranes by submerging the inserts in methanol for 10 minutes.

-

Allow inserts to air dry completely.

-

Stain the membranes by submerging them in Giemsa or Hematoxylin solution for 15-20 minutes.

-

Gently wash the inserts in distilled water to remove excess stain.

-

-

Quantification:

-

Once dry, use a microscope to count the number of stained cells on the underside of the membrane.

-

For each membrane, count at least 5 random high-power fields (40x) and calculate the average number of cells per field.

-

-

Data Analysis:

-

Plot the average number of migrated cells versus the log of the chemoattractant concentration.

-

Use a non-linear regression (sigmoidal dose-response) model to fit the data and determine the EC50 value for each peptide. The EC50 is the concentration that elicits 50% of the maximal response and is a key measure of potency.[19]

-

Conclusion

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a cornerstone molecule for studying leukocyte chemotaxis, exhibiting high potency through its specific interactions with the FPR1 receptor.[4][6] The chemotactic activity of formylated peptides is governed by strict structure-activity relationships, where the N-formyl group and hydrophobic residues at positions 2 and 3 are paramount for high-affinity binding to FPR1.[12]

Based on these established principles, the peptide For-Met-Lys-OH is predicted to be a significantly weaker chemoattractant than fMLP. The replacement of the critical hydrophobic C-terminal Phenylalanine with a positively charged Lysine residue would likely abolish the key interactions necessary for potent FPR1 activation. However, empirical validation is essential. The provided Boyden chamber assay protocol offers a robust, validated framework for researchers to directly test this hypothesis, quantify the chemotactic potency of For-Met-Lys-OH and other novel analogues, and determine their EC50 values relative to the fMLP benchmark. This approach ensures scientific rigor and provides actionable data for drug development and fundamental research in immunology and inflammation.

References

-

fMLP Definition - Microbiology Key Term. (n.d.). Fiveable. Retrieved February 9, 2026, from [Link]

-

fMLP Signaling in Neutrophils. (n.d.). GeneGlobe - QIAGEN. Retrieved February 9, 2026, from [Link]

-

The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. (2010). Ingenta Connect. Retrieved February 9, 2026, from [Link]

-

Torrini, I., et al. (1995). For-Met-Lys-Phe-For-Met-Lys-Phe-: a new cyclic analogue of the chemotactic formylpeptides. PubMed. Retrieved February 9, 2026, from [Link]

-

N-Formylmethionine-leucyl-phenylalanine. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Spisani, S., et al. (1996). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed. Retrieved February 9, 2026, from [Link]

-

Dore, M., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. PMC. Retrieved February 9, 2026, from [Link]

-

Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. PMC. Retrieved February 9, 2026, from [Link]

-

Kanaho, Y., et al. (2010). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. NIH. Retrieved February 9, 2026, from [Link]

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: A Family of Chemoattractant Receptors that Direct Innate Immune Responses. PMC. Retrieved February 9, 2026, from [Link]

-

Forrester, L. M., et al. (2013). Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils. NIH. Retrieved February 9, 2026, from [Link]

-

An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. (2019). PMC. Retrieved February 9, 2026, from [Link]

-

Kim, H. J., et al. (2011). N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. PubMed. Retrieved February 9, 2026, from [Link]

-

He, R., et al. (2000). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes. PMC. Retrieved February 9, 2026, from [Link]

-

Chemotaxis Assays. (n.d.). ibidi. Retrieved February 9, 2026, from [Link]

-

Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI. Retrieved February 9, 2026, from [Link]

-

Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. (2010). PubMed Central. Retrieved February 9, 2026, from [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (2024). MDPI. Retrieved February 9, 2026, from [Link]

-

Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. (2014). FLORE. Retrieved February 9, 2026, from [Link]

-

Fmoc-Lys(Mtt)-OH. (n.d.). PubChem - NIH. Retrieved February 9, 2026, from [Link]

-

Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors. (2011). PubMed. Retrieved February 9, 2026, from [Link]

-

Boyden Chamber Assay. (2015). ResearchGate. Retrieved February 9, 2026, from [Link]

-

C- and N-terminal residue effect on peptide derivatives' antagonism toward the formyl-peptide receptor. (2002). PubMed. Retrieved February 9, 2026, from [Link]

-

What are FPR1 agonists and how do they work? (2024). Retrieved February 9, 2026, from [Link]

-

Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. (2023). American Chemical Society. Retrieved February 9, 2026, from [Link]

-

Fmoc-Lys(Mtt)-OH. (n.d.). Aapptec Peptides. Retrieved February 9, 2026, from [Link]

-

FPR1. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 9, 2026, from [Link]

-

FAQ: Chemotaxis Assays. (n.d.). Cell Biolabs, Inc. Retrieved February 9, 2026, from [Link]

-

The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. (2023). Frontiers. Retrieved February 9, 2026, from [Link]

-

The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. (2024). PubMed. Retrieved February 9, 2026, from [Link]

-

N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. (1993). PubMed. Retrieved February 9, 2026, from [Link]

-

Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach. (2014). PubMed. Retrieved February 9, 2026, from [Link]

Sources

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 10. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

- 12. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 19. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of N-formylmethionyl-lysine (fMet-Lys) in Neutrophil Activation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophils, as the vanguard of the innate immune system, are indispensable for host defense against invading pathogens. Their activation is a tightly regulated process initiated by a diverse array of chemical cues. Among the most potent of these are N-formylated peptides, such as N-formylmethionyl-lysine (fMet-Lys) and its well-studied analog N-formylmethionyl-leucyl-phenylalanine (fMLP). Originating from bacteria or damaged mitochondria, these peptides serve as powerful "find-me" signals, guiding neutrophils to sites of infection or sterile injury. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning fMet-Lys-mediated neutrophil activation. We will dissect the pivotal interaction with the Formyl Peptide Receptor 1 (FPR1), delineate the subsequent intracellular signaling cascades, and detail the key functional outputs, including chemotaxis, degranulation, and the oxidative burst. Furthermore, this document offers field-proven, step-by-step protocols for key assays, enabling researchers to robustly investigate this critical pathway in their own work.

The fMet-Lys Signal: A Primordial Beacon for Innate Immunity

N-formylated peptides are recognized by the innate immune system as definitive molecular patterns indicating either bacterial presence or host cell damage. Because protein synthesis in prokaryotes and in eukaryotic organelles like mitochondria is initiated with N-formylmethionine, the release of peptides bearing this modification is a powerful signal of distress.[1] These molecules, including fMet-Lys, function as potent chemoattractants that trigger a range of pro-inflammatory functions in neutrophils.[2][3] This fMet-FPR1 signaling axis is a critical component of host defense but its dysregulation is also implicated in the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and systemic sclerosis.[2][4][5]

The Molecular Keystone: Formyl Peptide Receptor 1 (FPR1)

The biological effects of fMet-Lys on neutrophils are mediated primarily through the Formyl Peptide Receptor 1 (FPR1), a member of the G protein-coupled receptor (GPCR) superfamily.[1][6][7] FPR1 is abundantly expressed on the surface of neutrophils and exhibits high affinity for N-formylated peptides.[2][3]

The binding of fMet-Lys to FPR1 induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the associated heterotrimeric G protein, predominantly of the Gαi subtype.[8] This event leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which proceed to activate distinct downstream effector enzymes, initiating a cascade of intracellular signaling events.[8][9]

The Downstream Signaling Cascade

Activation of FPR1 unleashes a complex and rapid signaling network that orchestrates the neutrophil's response. The primary pathways activated are crucial for translating the external chemoattractant signal into a directed functional output.[8][10]

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering a rapid and substantial release of stored Ca2+ into the cytosol.[8][11] This calcium flux is a critical signal for numerous downstream events, including degranulation and the assembly of the NADPH oxidase complex.

-

Phosphoinositide 3-Kinase (PI3K) Pathway: Both Gαi and Gβγ subunits can activate PI3K, particularly the PI3Kγ isoform in neutrophils.[10][12] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger that recruits proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[13] This pathway is central to regulating cell survival, metabolism, and, most critically for this context, directional cell migration (chemotaxis).

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: fMet-Lys stimulation also activates MAPK cascades, including the p38 MAPK and ERK (p42/44) pathways.[6][10][14] These pathways are involved in a wide array of cellular processes, including cytokine expression, regulation of cell surface receptor expression, and the control of chemotaxis.[6][15]

The integration of these signaling pathways ensures a coordinated and robust activation of the neutrophil, leading to a suite of effector functions designed to neutralize the perceived threat.

Key Neutrophil Effector Functions

The culmination of the fMet-Lys signaling cascade is the execution of several key effector functions:

-

Chemotaxis: Neutrophils exhibit remarkable efficiency in migrating along a concentration gradient of fMet-Lys.[6] This process, known as chemotaxis, is driven by the PI3K and MAPK pathways, which control the dynamic reorganization of the actin cytoskeleton, leading to cell polarization and directed movement toward the inflammatory focus.[6][10]

-

Degranulation: Upon activation, neutrophils release the contents of their various intracellular granules.[6][16] This includes antimicrobial proteins and proteases, such as elastase and myeloperoxidase (MPO). Degranulation is a calcium-dependent process and can be readily quantified by measuring the upregulation of granule membrane proteins, like CD66b (specific granules) and CD11b (an integrin also stored in granules), on the cell surface via flow cytometry.[2][4]

-

Oxidative Burst: fMet-Lys is a potent stimulus for the assembly and activation of the NADPH oxidase complex at the cell membrane.[6][17] This enzyme complex generates large quantities of superoxide anions (O₂⁻), which are subsequently converted into other reactive oxygen species (ROS).[18][19] This "oxidative burst" is a primary mechanism for killing phagocytosed microbes and contributes to the inflammatory milieu.[18]

It is noteworthy that while fMet peptides are strong activators of degranulation and ROS production, they are generally considered weak inducers of Neutrophil Extracellular Trap (NET) formation (NETosis) on their own, though they can prime the cell to respond to other NET-inducing stimuli.[3][17]

Methodologies for Interrogating the fMet-Lys Pathway

A robust investigation of fMet-Lys-mediated neutrophil activation requires a multi-faceted approach. Below is a workflow and detailed protocols for core assays.

Sources

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]

- 4. Systemic neutrophil activation and N‐formyl methionine‐formyl peptide receptor‐1 signaling define inflammatory endotypes in rheumatoid arthritis‐associated lung involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling by neutrophil G protein-coupled receptors that regulate the release of superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Inflammatory signaling pathways in neutrophils: implications for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]

- 14. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of p38 MAPK in Neutrophil Functions: Single Cell Chemotaxis and Surface Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 17. Efficient Neutrophil Activation Requires Two Simultaneous Activating Stimuli [mdpi.com]

- 18. Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medrxiv.org [medrxiv.org]

For-Met-Lys-OH (fMLP) and its Binding Affinity to the Formyl Peptide Receptor: A Guide for Researchers

An In-Depth Technical Guide

Abstract

N-formyl-methionyl-leucyl-phenylalanine (fMLP), a potent tripeptide of bacterial origin, serves as a classical chemoattractant and a critical tool in the study of innate immunity and inflammation.[1][2] Its biological effects are primarily mediated through high-affinity binding to the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes.[3][4] This technical guide provides an in-depth exploration of the fMLP-FPR1 interaction, detailing the molecular basis of binding, the downstream signaling cascades, and the established methodologies for characterizing this pivotal interaction in a research setting. Designed for researchers, scientists, and drug development professionals, this document offers both foundational knowledge and practical, field-proven insights to empower the design and execution of robust experimental strategies targeting the fMLP/FPR1 axis.

Introduction: The Formyl Peptide Receptor Family - Gatekeepers of Innate Immunity

The Formyl Peptide Receptor (FPR) family, a group of seven-transmembrane GPCRs, plays a crucial role in the host's innate immune response.[4][5] These receptors act as pattern recognition receptors (PRRs), detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5] Specifically, they recognize N-formylated peptides, which are characteristic of bacterial proteins and mitochondrial proteins released from damaged host cells.[5]

In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3, which share significant sequence homology.[3][4] While all three are involved in inflammatory processes, they exhibit distinct ligand specificities and expression patterns.[5]

-

FPR1 (fMLP Receptor): This is the high-affinity receptor for fMLP and is the primary focus of this guide.[3][6] It is prominently expressed on neutrophils, monocytes, and macrophages, where it mediates potent chemotactic and pro-inflammatory responses.[3][7]

-

FPR2 (formerly ALX/FPRL1): FPR2 demonstrates a broader ligand profile, binding not only to some formylated peptides but also to various lipid mediators like lipoxin A4 and serum amyloid A.[5] It is implicated in both pro-inflammatory and pro-resolving pathways.

-

FPR3: The functional role of FPR3 is the least understood of the three, though it is known to be expressed in monocytes.[5]

The binding of fMLP to FPR1 initiates a cascade of intracellular events crucial for host defense, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[8]

The Ligand: N-formyl-methionyl-leucyl-phenylalanine (fMLP)

fMLP is a tripeptide with the sequence N-formyl-L-methionyl-L-leucyl-L-phenylalanine.[1] The N-terminal formyl group is a key structural feature for its high-affinity binding to FPR1, mimicking the structure of peptides released by bacteria.[5] This allows the innate immune system to recognize and respond to bacterial invasion.

Direct binding studies have revealed that FPR1 possesses two binding affinities for fMLP: a high-affinity site with an equilibrium dissociation constant (Kd) of approximately 1 nM and a low-affinity site with a Kd of around 100 nM.[9] It is postulated that the high-affinity binding is responsible for inducing chemotaxis, while the low-affinity binding triggers degranulation and superoxide generation.[9]

The Receptor: Formyl Peptide Receptor 1 (FPR1)

FPR1 is a member of the G protein-coupled receptor superfamily.[3] Upon fMLP binding, FPR1 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gi family.[3] This activation initiates a series of downstream signaling events that orchestrate the cellular response.

The binding pocket of FPR1 has been studied through mutagenesis and molecular modeling. Key residues within the transmembrane domains are crucial for interacting with the formyl group and the peptide backbone of fMLP, contributing to its high binding affinity and specificity.

Downstream Signaling Pathways of fMLP-FPR1 Activation

The activation of FPR1 by fMLP triggers a complex and interconnected network of intracellular signaling pathways, ultimately leading to a robust cellular response.

G-Protein Coupling and Second Messenger Generation

Upon fMLP binding, FPR1 couples to pertussis toxin-sensitive Gi proteins.[3] This leads to the dissociation of the Gαi and Gβγ subunits, which then activate downstream effectors. A primary consequence is the activation of Phospholipase C-β (PLC-β).[8] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

Calcium Mobilization

IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This rapid increase in intracellular calcium concentration is a critical signal for many downstream events, including the activation of calcium-dependent enzymes and the regulation of cytoskeletal dynamics.

Protein Kinase C (PKC) Activation

DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[8] PKC, in turn, phosphorylates a wide range of cellular proteins, leading to the activation of various cellular processes, including the assembly of the NADPH oxidase complex responsible for the respiratory burst.[8]

Mitogen-Activated Protein Kinase (MAPK) Cascades

FPR1 activation also leads to the stimulation of MAPK cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[8] This pathway is involved in gene expression, cell proliferation, and survival.

Cytoskeletal Rearrangement and Chemotaxis

A hallmark of fMLP-FPR1 signaling is the induction of chemotaxis, the directed migration of cells towards the fMLP gradient. This process is driven by the dynamic rearrangement of the actin cytoskeleton, which is controlled by small GTPases such as Rac and Cdc42, downstream of Gβγ activation.

Diagram of fMLP-FPR1 Signaling Pathway

Caption: Simplified fMLP-FPR1 signaling cascade.

Methodologies for Characterizing fMLP-FPR1 Binding Affinity

A variety of in vitro assays can be employed to determine and characterize the binding affinity of fMLP and other ligands to FPR1. The choice of assay depends on the specific research question, available resources, and desired throughput.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for directly measuring the affinity of a ligand for its receptor. These assays utilize a radiolabeled ligand (e.g., [3H]fMLP) to quantify binding to cells or membrane preparations expressing FPR1.

5.1.1 Saturation Binding Assays

-

Principle: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Methodology:

-

Incubate a constant amount of FPR1-expressing cells or membranes with increasing concentrations of radiolabeled fMLP.

-

Allow the binding to reach equilibrium.

-

Separate bound from unbound radioligand (e.g., by filtration).

-

Quantify the amount of bound radioactivity.

-

Perform a parallel set of incubations in the presence of a high concentration of unlabeled fMLP to determine non-specific binding.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding versus radioligand concentration and fit the data to a one-site or two-site binding model to determine Kd and Bmax.

-

5.1.2 Competition Binding Assays

-

Principle: To determine the affinity of an unlabeled competitor ligand (e.g., a novel compound) for FPR1.

-

Methodology:

-

Incubate FPR1-expressing cells or membranes with a fixed concentration of radiolabeled fMLP and increasing concentrations of the unlabeled competitor.

-

Allow the binding to reach equilibrium.

-

Separate and quantify bound radioactivity as in the saturation assay.

-

Plot the percentage of specific binding versus the concentration of the competitor.

-

Fit the data to a competition binding model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation.

-

Diagram of a Radioligand Competition Binding Assay Workflow

Caption: Workflow for a radioligand competition binding assay.

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative for studying ligand-receptor interactions.

-

Fluorescent Ligand Binding: Utilizes a fluorescently labeled fMLP analog. The binding is measured by changes in fluorescence intensity or polarization.

-